N-(2-Cyanoethyl)valine
Overview
Description
N-(2-Cyanoethyl)valine is a derivative of the amino acid valine, which is modified by the introduction of a cyanoethyl group. This modification can potentially alter the physical, chemical, and biological properties of the valine molecule. While the provided papers do not directly discuss N-(2-Cyanoethyl)valine, they do provide insights into the synthesis and properties of various valine derivatives, which can be informative for understanding the broader context of amino acid derivative chemistry.
Synthesis Analysis
The synthesis of valine derivatives can be complex and is often tailored to introduce specific functional groups that confer desired properties. For example, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide involves the formation of an amide bond and has been used as a stationary phase in gas-liquid chromatography due to its excellent stereoselectivity for various classes of compounds . Similarly, the cationic ring-opening polymerization of (S)-2-ethoxy-4-isopropyl-5(4H)-oxazolone has been employed to yield poly(N-ethoxycarbonyl-L-valine), demonstrating the versatility of valine derivatives in polymer chemistry . These methods could potentially be adapted for the synthesis of N-(2-Cyanoethyl)valine by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of valine derivatives can significantly influence their properties and applications. For instance, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined by single-crystal X-ray diffraction, revealing a non-planar molecule with the thiadiazine ring orthogonal to the aromatic ring plane . Such structural analyses are crucial for understanding the interactions and potential reactivity of valine derivatives, including N-(2-Cyanoethyl)valine.
Chemical Reactions Analysis
Valine derivatives can participate in various chemical reactions, which can be influenced by the protecting groups and the stereochemistry of the molecule. For example, the hydrocyanation of α,β-unsaturated ketones derived from N-Boc- and N,N-dibenzyl-L-valine leads to the formation of β-cyano ketones with stereoselectivity dependent on the protecting group . This reaction is particularly relevant to the study of N-(2-Cyanoethyl)valine, as it involves the introduction of a cyano group, albeit in a different context.
Physical and Chemical Properties Analysis
The physical and chemical properties of valine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Poly(N-ethoxycarbonyl-L-valine) shows high solubility in organic solvents, especially halogenated hydrocarbons , which could be a consideration for the solubility properties of N-(2-Cyanoethyl)valine. Additionally, the stereoselectivity observed in chromatographic applications and the influence of protecting groups on reaction outcomes are important factors that could affect the properties and applications of N-(2-Cyanoethyl)valine.
Scientific Research Applications
Biomarker in Smoking Cessation Studies
N-(2-Cyanoethyl)valine (CEVal) has been used as a biomarker in studies to assess compliance in smokers switching to Tobacco Heating Products (THPs). A study by Camacho et al. (2021) demonstrated that CEVal can serve as a reliable biomarker for evaluating compliance in smoking cessation or switching studies. The study found that the half-life of CEVal is approximately 30 days, and it can robustly assess the effects of nicotine products in clinical and observational studies (Camacho et al., 2021).
Metabolism and Hemoglobin Adduct Formation
Research by Fennell et al. (2005) explored the metabolism of acrylamide in humans and the formation of hemoglobin adducts like N-(2-Cyanoethyl)valine. This study highlighted the metabolic pathways of acrylamide, contributing to understanding how chemicals interact with hemoglobin, forming specific adducts like CEVal (Fennell et al., 2005).
Polymorphisms Impact on Metabolism
Thier et al. (2002) investigated the influence of human CYP2E1 polymorphisms on the metabolism of acrylonitrile, particularly focusing on the formation of N-(cyanoethyl)valine in hemoglobin. The study found no significant influence of CYP2E1 polymorphisms on N-(cyanoethyl)valine levels, providing insights into individual differences in acrylonitrile metabolism and toxicity (Thier et al., 2002).
Analysis Method for N-(Cyanoethyl)valine
Lewalter and Bolt (2012) discussed a reliable GC-MS method for determining N-(Cyanoethyl)valine levels in blood, essential for understanding correlations between external and internal exposure to specific chemicals (Lewalter & Bolt, 2012).
Application in Coordination Chemistry
Roy, Saha, and Roy (1987) conducted studies on uranyl complexes with derivatives of valine, such as N-(salicylidene)-L-valine, which are relevant to the broader field of coordination chemistry involving amino acids and their derivatives (Roy et al., 1987).
Exposure Monitoring in Industrial Settings
Tavares et al. (1996) developed a methodology using N-(2-cyanoethyl)valine for monitoring exposure to acrylonitrile in industrial settings. This approach is crucial for assessing occupational health risks related to acrylonitrile exposure (Tavares et al., 1996).
Future Directions
properties
IUPAC Name |
(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470238 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)valine | |
CAS RN |
51078-49-0 | |
Record name | N-(2-Cyanoethyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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